

# Application Notes and Protocols: Transmission Electron Microscopy of PrP(106-126) Aggregates

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## Compound of Interest

Compound Name: PrP (106-126)

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These application notes provide a comprehensive guide to the study of prion protein fragment PrP(106-126) aggregates using transmission electron microscopy (TEM). The protocols detailed below are synthesized from established methodologies in the field, offering a practical framework for investigating the morphology, aggregation kinetics, and structural characteristics of these neurotoxic peptides.

## Introduction

The synthetic peptide PrP(106-126), corresponding to residues 106-126 of the human prion protein, is a widely used in vitro model to study the neurotoxic mechanisms associated with prion diseases.<sup>[1][2]</sup> This peptide fragment shares several key biophysical properties with the full-length scrapie isoform of the prion protein (PrP<sup>Sc</sup>), including its propensity to form  $\beta$ -sheet-rich, insoluble, and protease-resistant amyloid fibrils.<sup>[1][2]</sup> Transmission electron microscopy is an indispensable tool for the direct visualization of these aggregates, providing critical insights into their ultrastructure and the effects of potential therapeutic agents on fibrillogenesis.

## Quantitative Data Summary

The morphology of PrP(106-126) aggregates has been characterized in multiple studies, revealing the formation of distinct fibrillar structures. The quantitative data from these analyses are summarized below for comparative purposes.

Parameter	Reported Value(s)	Reference(s)
Fibril Diameter/Width	6–8 nm	[3]
5–7 nm	[4]	
Fibril Length	>100 nm	[3]
0.5–1 $\mu$ m	[4]	
Fibril Morphology	Straight, untwisted, unbranched fibrils	[4]
Rods that are bent in many places, suggesting flexibility	[3]	
Aggregate Types	Fibrils, protofibrils, and spherical oligomers	[5][6]

## Experimental Protocols

### Protocol 1: Preparation of PrP(106-126) Aggregates

This protocol describes the preparation of PrP(106-126) aggregates for subsequent TEM analysis.

#### Materials:

- Synthetic PrP(106-126) peptide (e.g., KTNMKHMGAGAAAAGAVVGGLG), high purity (>95%)
- Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
- Sterile microcentrifuge tubes
- Incubator or shaking incubator

#### Procedure:

- Peptide Solubilization: Dissolve the synthetic PrP(106-126) peptide in 0.1 M PBS to a final stock concentration of 1 mM.[7]

- **Aggregation Induction:** Incubate the peptide solution at 37°C with gentle agitation (e.g., shaking) for a specified period to induce fibril formation.<sup>[1][8]</sup> The incubation time can be varied to study the kinetics of aggregation (e.g., 0, 24, and 48 hours).<sup>[5][9]</sup> For studies on pre-formed fibrils, an overnight incubation is common.<sup>[1]</sup>
- **Sample Collection:** At designated time points, aliquots of the peptide solution are taken for TEM analysis.

## Protocol 2: Negative Staining for TEM

This protocol outlines the steps for negative staining of PrP(106-126) aggregates, a crucial step for enhancing contrast and visualizing the fibril morphology.

### Materials:

- PrP(106-126) aggregate solution (from Protocol 1)
- 300 mesh carbon/formvar-coated copper grids
- Negative stain solution (e.g., 2% uranyl acetate or NanoVan®)
- Fine-tipped forceps (EM grade)
- Filter paper

### Procedure:

- **Grid Preparation:** Place a 300 mesh carbon/formvar-coated grid on a clean, dry surface with the carbon side facing up. For improved sample adhesion, grids can be glow-discharged prior to use.
- **Sample Application:** Using a pipette, carefully apply 2-5 µl of the PrP(106-126) aggregate solution onto the surface of the grid.<sup>[1]</sup>
- **Adsorption:** Allow the sample to adsorb onto the grid for 1-3 minutes.<sup>[1]</sup>
- **Blotting:** Using the edge of a piece of filter paper, carefully blot away the excess liquid from the grid. Be cautious not to touch the grid surface with the filter paper.

- Staining: Immediately apply a drop of the negative stain solution (e.g., 2% uranyl acetate) to the grid.[\[1\]](#)
- Incubation and Blotting: Allow the stain to sit for 8-10 seconds for NanoVan or a similar short duration for uranyl acetate, then wick away the excess stain with filter paper.[\[1\]](#)
- Drying: Allow the grid to air dry completely before loading it into the TEM.

## Protocol 3: TEM Imaging and Analysis

This protocol provides a general guideline for imaging and analyzing the stained PrP(106-126) aggregates.

Equipment:

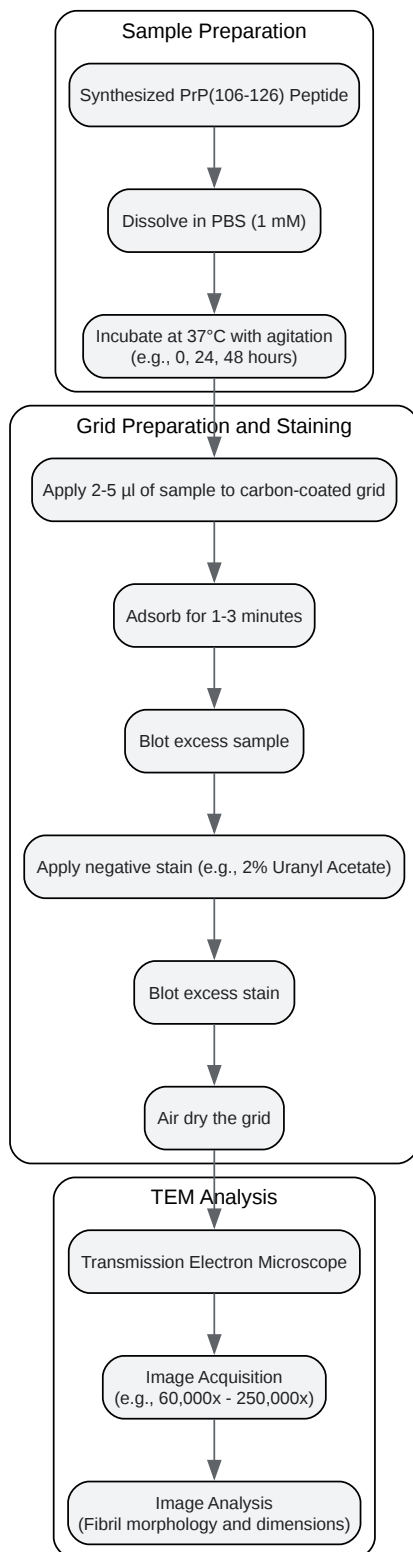
- Transmission Electron Microscope (TEM)
- CCD camera for image acquisition

Procedure:

- Microscope Setup: Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).
- Grid Loading: Carefully load the stained grid into the TEM specimen holder.
- Image Acquisition: Scan the grid at low magnification to locate areas with a good distribution of aggregates. Acquire images at higher magnifications (e.g., 60,000x to 250,000x) to resolve the fine structure of the fibrils.[\[4\]](#)
- Image Analysis: Use appropriate software (e.g., ImageJ) to measure the dimensions of the fibrils (width and length) from the captured images.

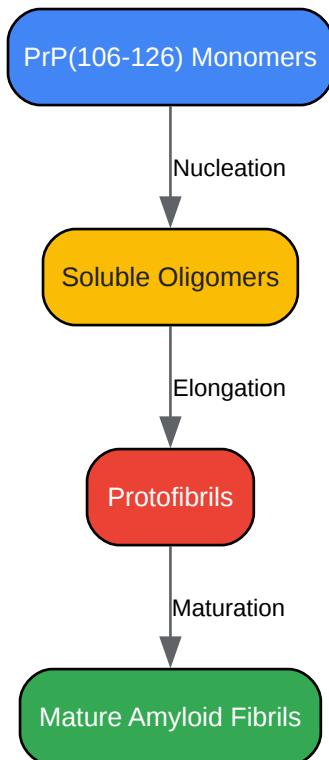
## Visualized Workflows and Pathways

## Experimental Workflow for TEM of PrP(106-126) Aggregates

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Caption: Workflow for TEM analysis of PrP(106-126) aggregates.

## Aggregation Pathway of PrP(106-126)



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Caption: Schematic of PrP(106-126) aggregation pathway.

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